(1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate
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Overview
Description
(1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate is a chemical compound with the molecular formula C10H17ClO3. It is known for its unique structure, which includes a chloro group, a prop-2-enoxy group, and a 2-methylpropanoate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate typically involves the reaction of 3-chloro-1,2-propanediol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, amines, and thiols.
Oxidation: Products include epoxides and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
(1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate is used in various scientific research fields:
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-Chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
5451-62-7 |
---|---|
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
(1-chloro-3-prop-2-enoxypropan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C10H17ClO3/c1-4-5-13-7-9(6-11)14-10(12)8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
AMLQYMDFIMMIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(COCC=C)CCl |
Origin of Product |
United States |
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